molecular formula C12H27AsO2 B14632540 Butyl dibutylarsinate CAS No. 56269-03-5

Butyl dibutylarsinate

Cat. No.: B14632540
CAS No.: 56269-03-5
M. Wt: 278.26 g/mol
InChI Key: RFDOVEDUBGGMFQ-UHFFFAOYSA-N
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Description

This gap limits direct analysis of its properties, applications, or hazards.

Properties

CAS No.

56269-03-5

Molecular Formula

C12H27AsO2

Molecular Weight

278.26 g/mol

IUPAC Name

1-dibutylarsoryloxybutane

InChI

InChI=1S/C12H27AsO2/c1-4-7-10-13(14,11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3

InChI Key

RFDOVEDUBGGMFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[As](=O)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl dibutylarsinate typically involves the reaction of arsenic trichloride with butyl lithium and dibutyl lithium reagents. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows:

AsCl3+BuLi+2Bu2LiBuAs(Bu2)2+3LiCl\text{AsCl}_3 + \text{BuLi} + 2 \text{Bu}_2\text{Li} \rightarrow \text{BuAs(Bu}_2)_2 + 3 \text{LiCl} AsCl3​+BuLi+2Bu2​Li→BuAs(Bu2​)2​+3LiCl

The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagents and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl dibutylarsinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.

    Substitution: The butyl and dibutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Arsenic oxides (e.g., As₂O₃)

    Reduction: Lower oxidation state arsenic compounds

    Substitution: Various substituted organoarsenic compounds

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of butyl dibutylarsinate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential use in targeting cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares butyl-containing compounds from the evidence, focusing on physicochemical properties, hazards, and industrial applications. These comparisons may serve as a proxy for understanding butyl dibutylarsinate’s behavior if structural or functional parallels exist.

Table 1: Physicochemical Properties

Compound Molecular Formula CAS No. Boiling Point (°C) Flash Point (°C) Density (g/cm³) Solubility in Water Key Applications
Butyl Acrylate C₇H₁₂O₂ 141-32-2 145–148 39–49 0.894 Slight (0.2 g/100 g) Polymer synthesis
Butyl Acetate C₆H₁₂O₂ 123-86-4 126 22–31 0.8825 0.5–1 g/100 g Solvent for coatings
Butyl Carbitol Acetate C₁₀H₂₀O₄ N/A 246.7 105 0.979 6.5 g/100 g High-boiling solvent
Dibutyl Sebacate* C₁₈H₃₄O₄ N/A 344 177 0.936 Insoluble Plasticizer

Table 2: Hazard Profiles

Compound GHS Classification (H-Statements) Acute Toxicity (Oral LD₅₀) Environmental Impact (Aquatic Toxicity)
Butyl Acrylate Flammable, Skin/Irritant, Sensitizer (H226, H315, H319, H317) >2,000 mg/kg (rat) LC₅₀ (fish): >1–10 mg/L
Butyl Acetate Flammable, Eye/Irritant Not reported Low bioaccumulation (log Pow: ~1.7)
Butyl Carbitol Acetate Combustible Not reported Readily biodegradable
Dibutyl Sebacate Not classified (low hazard) Not reported Low mobility in soil

Key Findings from Evidence

Reactivity and Stability: Butyl acrylate is highly reactive due to its acrylate group, requiring stabilization to prevent polymerization . In contrast, butyl acetate and butyl carbitol acetate exhibit greater stability, making them suitable as solvents . Dibutyl sebacate is non-reactive under normal conditions, ideal for plasticizers .

Toxicity and Safety :

  • Butyl acrylate poses significant risks: skin sensitization (H317), acute toxicity to aquatic life, and flammability (H226) .
  • Butyl acetate has milder hazards (flammability and eye irritation) and lower environmental persistence .

Industrial Applications: Butyl acrylate: Key monomer in adhesives, coatings, and acrylic resins . Butyl carbitol acetate: High-boiling solvent for industrial coatings and inks . Dibutyl sebacate: Plasticizer in polymers and lubricants .

Limitations and Inferences for this compound

  • Arsenic vs. Carbon Esters: Unlike the compared esters, arsenic-containing compounds (e.g., this compound) likely exhibit higher toxicity and environmental persistence, akin to other organoarsenicals.
  • Regulatory Status : Arsenic derivatives are heavily regulated (e.g., EPA restrictions), unlike the butyl esters discussed here .
  • Handling Requirements: this compound would demand stricter controls (e.g., arsenic-specific PPE, waste protocols) compared to non-metal esters.

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